molecular formula C11H13NO4S B2573003 N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide CAS No. 2034251-23-3

N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide

Cat. No.: B2573003
CAS No.: 2034251-23-3
M. Wt: 255.29
InChI Key: DMVCXOBIWNEPQJ-UHFFFAOYSA-N
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Description

Sulfonamides are a group of compounds characterized by a sulfonyl group (O=S=O) connected to an amine group (−NH2). They are typically crystalline and many important drugs contain the sulfonamide group . Bifuran is a type of organic compound that contains two furan rings. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . As for the synthesis of bifuran derivatives, one study reported the synthesis of dye-sensitive solar cell sensitizers containing bifuran/biphenyl derivatives .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .

Scientific Research Applications

  • Synthesis and Chemical Properties : Sulfonamides like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) have been studied for their potential as heavy metal sensors, demonstrating their role in environmental monitoring and potential applications in detecting toxic pollutants (Sheikh et al., 2016).

  • Pharmaceutical Research : Sulfonamide derivatives have been evaluated for various biological activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties, highlighting their significant potential in drug development (Küçükgüzel et al., 2013).

  • Catalysis and Chemical Reactions : The use of sulfonamide compounds in catalytic processes has been explored, for instance in transfer hydrogenation reactions, indicating their utility in facilitating various chemical transformations (Ruff et al., 2016).

  • Material Science : Sulfonamides have been incorporated into materials for sensor development, showing their versatility in creating sensitive and selective detection systems for environmental and healthcare applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-2-17(13,14)12-8-9-5-6-11(16-9)10-4-3-7-15-10/h3-7,12H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVCXOBIWNEPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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